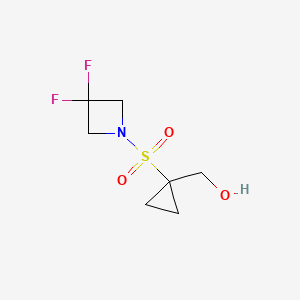
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol is a synthetic organic compound that features a cyclopropyl group, a difluoroazetidine moiety, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Difluoroazetidine Moiety: This step may involve the reaction of a suitable azetidine precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The difluoroazetidine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Substituted azetidines.
科学的研究の応用
Chemistry
In chemistry, (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural motifs could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound could be used in the development of new materials with specialized properties, such as polymers or coatings. Its reactivity and structural features make it a versatile component in various industrial applications.
作用機序
The mechanism of action of (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroazetidine moiety could play a key role in these interactions, potentially enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1-(Azetidin-1-yl)sulfonyl)cyclopropyl)methanol: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)ethanol: Similar structure but with an ethanol group instead of methanol, which could influence its solubility and reactivity.
(1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)amine: Contains an amine group instead of methanol, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the difluoroazetidine and sulfonyl groups in (1-((3,3-Difluoroazetidin-1-yl)sulfonyl)cyclopropyl)methanol makes it unique compared to other similar compounds. These structural features may confer distinct reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H11F2NO3S |
|---|---|
分子量 |
227.23 g/mol |
IUPAC名 |
[1-(3,3-difluoroazetidin-1-yl)sulfonylcyclopropyl]methanol |
InChI |
InChI=1S/C7H11F2NO3S/c8-7(9)3-10(4-7)14(12,13)6(5-11)1-2-6/h11H,1-5H2 |
InChIキー |
QIYGZWFYVZSKLM-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)S(=O)(=O)N2CC(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


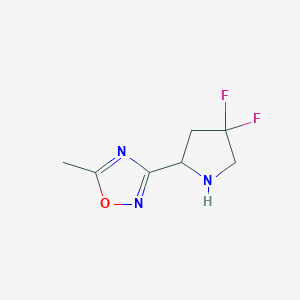
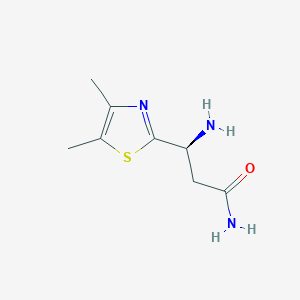
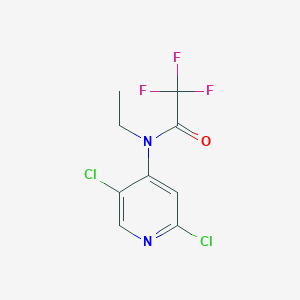


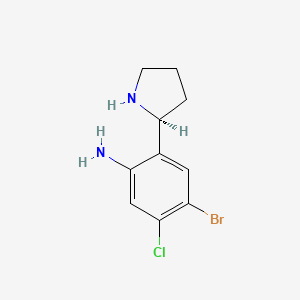
![7-(2,2,2-Trifluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13337299.png)
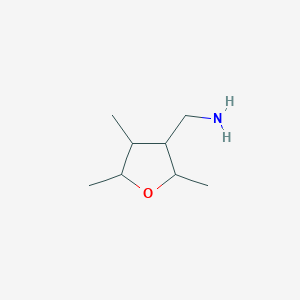



![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13337325.png)
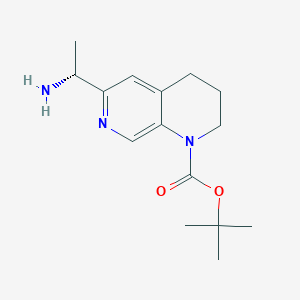
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid](/img/structure/B13337338.png)
